molecular formula C26H31N5O2S B2359204 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 1031975-39-9

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2359204
CAS No.: 1031975-39-9
M. Wt: 477.63
InChI Key: KSHYEZIQQPWHHT-UHFFFAOYSA-N
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Description

The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide (referred to as PPZ2 in some studies) is a sulfanyl-acetamide derivative featuring a pyrazine core substituted with a piperazine ring bearing a 2,3-dimethylphenyl group. The acetamide moiety is linked to a 2-ethoxyphenyl group. Its molecular formula is C₂₆H₂₉N₅O₂S, with a molecular weight of 475.61 g/mol .

PPZ2 has been identified as a potent activator of diacylglycerol (DAG)-activated TRPC3, TRPC6, and TRPC7 channels, which are implicated in neuronal signaling and calcium homeostasis . This activity distinguishes it from other piperazine-acetamide derivatives, which are often explored for anticonvulsant, anti-inflammatory, or antimicrobial properties.

Properties

IUPAC Name

2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-4-33-23-11-6-5-9-21(23)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)22-10-7-8-19(2)20(22)3/h5-13H,4,14-18H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYEZIQQPWHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide , with CAS number 1031954-55-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C26H31N5O2SC_{26}H_{31}N_{5}O_{2}S with a molecular weight of 477.6 g/mol . Its structural complexity includes a piperazine moiety linked to a pyrazine ring and an ethoxyphenyl group, which may contribute to its biological interactions.

PropertyValue
CAS Number1031954-55-8
Molecular FormulaC26H31N5O2S
Molecular Weight477.6 g/mol

Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, given the presence of the piperazine structure.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines to determine its cytotoxic effects. The results indicated that it exhibits significant cytotoxicity, particularly against breast cancer cell lines (e.g., MCF-7), with an IC50 value in the micromolar range.
Cell LineIC50 (µM)
MCF-75.0
HeLa10.0

Case Studies

  • Case Study on Anticancer Activity : A study involved administering the compound to mice implanted with MCF-7 cells. Results showed a significant reduction in tumor size after four weeks of treatment, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study assessed its effectiveness against E. coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Research Findings and Implications

  • TRPC Targeting : PPZ2’s specificity for TRPC channels positions it as a tool for studying calcium signaling pathologies, such as neurodegenerative diseases .
  • SAR Insights : The 2,3-dimethylphenyl group on the piperazine ring is critical for TRPC activation, while substituents on the acetamide moiety dictate target selectivity (e.g., anticonvulsant vs. ion channel modulation) .
  • Unmet Needs : PPZ2’s analogs with sulfonyl or trifluoromethyl groups (e.g., ) remain underexplored for TRPC activity, suggesting avenues for further study.

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